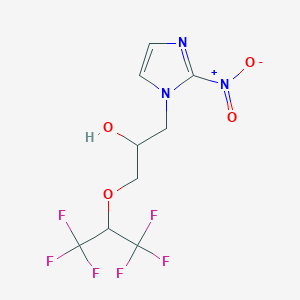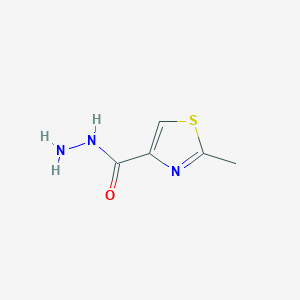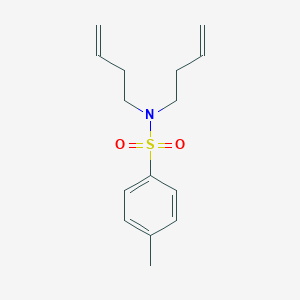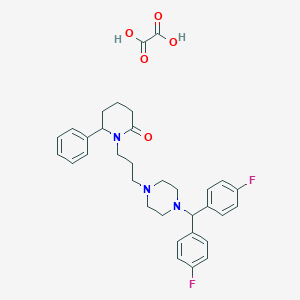
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as FLB 457, this compound belongs to the class of benzisoxazole derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of FLB 457 involves the modulation of dopamine and serotonin neurotransmission in the brain. It acts as a potent antagonist at dopamine D2 and D3 receptors and a partial agonist at serotonin 5-HT2A receptors. This dual mechanism of action is believed to contribute to its therapeutic efficacy in psychotic disorders.
生化学的および生理学的効果
FLB 457 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the major advantages of FLB 457 is its high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potent tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of FLB 457 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on FLB 457, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the development of novel drug delivery systems that can improve its solubility and bioavailability may also be an area of future research.
合成法
The synthesis of FLB 457 involves several steps, including the condensation of piperazine with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-(4-(bis(p-fluorophenyl)methyl)phenyl)propylamine. The final step involves the reaction of the intermediate with ethanedioic acid to produce the ethanedioate salt of FLB 457.
科学的研究の応用
FLB 457 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
特性
CAS番号 |
109758-31-8 |
|---|---|
製品名 |
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate |
分子式 |
C33H37F2N3O5 |
分子量 |
593.7 g/mol |
IUPAC名 |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H35F2N3O.C2H2O4/c32-27-14-10-25(11-15-27)31(26-12-16-28(33)17-13-26)35-22-20-34(21-23-35)18-5-19-36-29(8-4-9-30(36)37)24-6-2-1-3-7-24;3-1(4)2(5)6/h1-3,6-7,10-17,29,31H,4-5,8-9,18-23H2;(H,3,4)(H,5,6) |
InChIキー |
RWLDIUGGOKYKBT-UHFFFAOYSA-N |
SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O |
正規SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O |
同義語 |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenyl-pip eridin-2-one, oxalic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
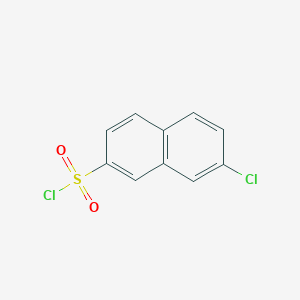
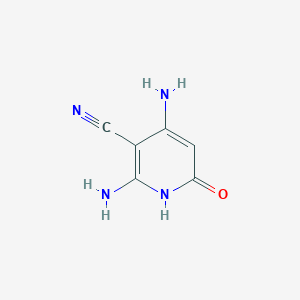
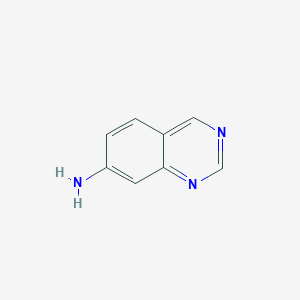
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
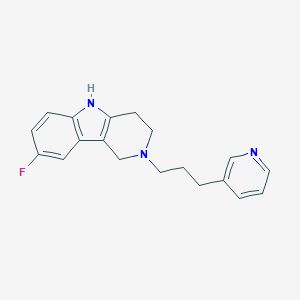
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
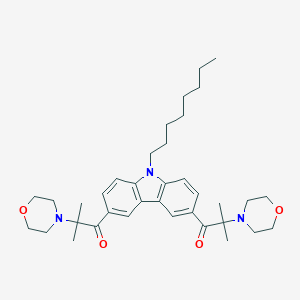
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
